Fast Red KL Salt

Overview

Description

Mechanism of Action

- Target of Action The role of estradiol is crucial in various physiological processes, including reproductive health, bone density regulation, and cardiovascular function .

- Mode of Action This interaction leads to the formation of a colored complex, which serves as the basis for a colorimetric assay used to detect and quantify estradiol in biological samples .

Biochemical Pathways

Pharmacokinetics

Biochemical Analysis

Biochemical Properties

Fast Red KL Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the formation of covalent bonds, which allows this compound to attach to these biomolecules and impart its color. This property is particularly useful in histological staining, where it helps visualize proteins and nucleic acids .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The dye can bind to proteins and nucleic acids, allowing them to be visualized under a microscope. It can also interact with enzymes, potentially inhibiting or activating them, which can have downstream effects on gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that at low doses, this compound can effectively stain proteins and nucleic acids without causing significant harm to the animal. At high doses, it can have toxic or adverse effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with various transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it can interact with proteins and nucleic acids. It can also be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

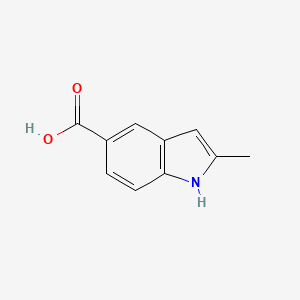

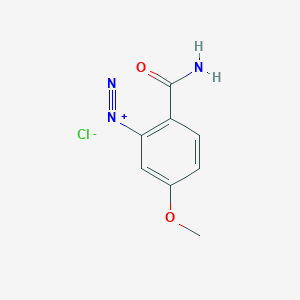

Synthetic Routes and Reaction Conditions: Fast Red KL Salt is synthesized through a diazotization reaction. The process involves the reaction of 2-amino-5-methoxybenzoic acid with nitrous acid to form the diazonium salt. The reaction is typically carried out in an acidic medium at low temperatures to stabilize the diazonium ion. The resulting diazonium salt is then combined with zinc chloride to form the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reactant concentrations to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Fast Red KL Salt primarily undergoes diazonium coupling reactions. These reactions involve the interaction of the diazonium group with various nucleophiles, leading to the formation of azo compounds. The diazonium group is highly reactive and can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Phenols, amines, and other aromatic compounds.

Conditions: Acidic or neutral pH, low temperatures to stabilize the diazonium ion.

Scientific Research Applications

Fast Red KL Salt has a wide range of applications in scientific research:

Histological Staining: Used to stain proteins and nucleic acids in tissue samples, aiding in the visualization of cellular structures under a microscope.

Immunohistochemistry: Employed as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) and other immunohistochemical techniques to detect specific antigens.

Nanoparticle Synthesis: Utilized in the synthesis of nanoparticles, where it acts as a stabilizing agent.

Fluorescent Probes: Used as a fluorescent probe for imaging applications in biological research.

Chromatography: Serves as a chromogenic agent in thin-layer chromatography (TLC) for separating and identifying compounds based on their polarity.

Comparison with Similar Compounds

Fast Red KL Salt is part of a family of diazonium salts used in various staining and imaging applications. Similar compounds include:

Fast Red TR Salt: Another diazonium salt used in histological staining and immunohistochemistry. It has a similar mechanism of action but may differ in its binding affinity and color intensity.

Fast Blue B Salt: Used in similar applications but produces a blue color instead of red. It is often used in combination with other dyes for multiplex staining.

Fast Black K Salt: Produces a black color and is used in applications requiring high contrast staining.

Uniqueness: this compound is unique due to its specific binding properties and the intense red color it produces. Its ability to form stable complexes with proteins and nucleic acids makes it particularly useful in histological and immunohistochemical applications .

Properties

IUPAC Name |

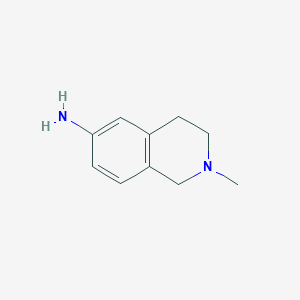

2-carbamoyl-5-methoxybenzenediazonium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.ClH/c1-13-5-2-3-6(8(9)12)7(4-5)11-10;/h2-4H,1H3,(H-,9,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTBOYZVJIBCPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N)[N+]#N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597186 | |

| Record name | 2-Carbamoyl-5-methoxybenzene-1-diazonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86780-25-8 | |

| Record name | 2-Carbamoyl-5-methoxybenzene-1-diazonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1592136.png)